molecular formula C6H8IN3 B1408844 6-iodo-N,N-dimethylpyrimidin-4-amine CAS No. 1704064-36-7

6-iodo-N,N-dimethylpyrimidin-4-amine

Cat. No. B1408844
CAS RN: 1704064-36-7
M. Wt: 249.05 g/mol
InChI Key: PIUQMBPVDAZNKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-N,N-dimethylpyrimidin-4-amine, more commonly referred to as 6-iodo-DMP, is a synthetic compound that is used in a variety of scientific research applications. 6-iodo-DMP is a heterocyclic compound composed of a pyrimidine and a methyl group, with an iodine atom attached to the nitrogen atom of the pyrimidine ring. The compound is a white solid at room temperature and has a melting point of 156-158°C. 6-iodo-DMP is a relatively new compound, having only been synthesized in the last decade.

Scientific Research Applications

Heterocyclic Amines in Cancer Research

  • Heterocyclic amines, similar in structure to "6-iodo-N,N-dimethylpyrimidin-4-amine," have been studied for their role in cancer, particularly breast cancer, through dietary exposure. These compounds, formed in cooked meats, are implicated in DNA adduct formation, a critical step in carcinogenesis. The research emphasizes the importance of understanding the dietary causes and mechanisms of cancer to mitigate risks associated with heterocyclic amine consumption (Snyderwine, 1994).

Amine Activators in Medical Applications

  • The study of tertiary aromatic amines as activators in acrylic resin curing processes, which includes dental and bone cements, provides insights into the kinetics, mechanism, and potential toxicity of these processes. This research has implications for biomedical applications, including implantation procedures where minimizing thermal trauma is crucial (Vázquez, Levenfeld, & Román, 1998).

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

  • Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, including amines. These findings are significant for environmental management and water treatment, offering strategies to mineralize recalcitrant compounds and improve water quality. The efficiency of ozone and Fenton processes in degrading amines highlights the potential for these methods in treating effluents containing similar compounds (Bhat & Gogate, 2021).

Amine-functionalized Metal–Organic Frameworks (MOFs)

  • Research into amine-functionalized MOFs focuses on their synthesis, structure, and potential applications, notably in CO2 capture due to the strong interaction between CO2 and amino functionalities. This work is directly relevant to addressing climate change by developing materials capable of efficient CO2 sequestration from industrial emissions (Lin, Kong, & Chen, 2016).

Biogenic Amines in Food Safety

  • The roles of biogenic amines in food intoxication, spoilage, and nitrosamine formation have been reviewed, with a focus on their formation through amino acid decarboxylation by microorganisms. This research is critical for food safety, offering insights into the mechanisms of scombroid poisoning and strategies to ensure the safety of fish products (Bulushi et al., 2009).

properties

IUPAC Name

6-iodo-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUQMBPVDAZNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-iodo-N,N-dimethylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-iodo-N,N-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-iodo-N,N-dimethylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-iodo-N,N-dimethylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-iodo-N,N-dimethylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-iodo-N,N-dimethylpyrimidin-4-amine
Reactant of Route 6
6-iodo-N,N-dimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.